molecular formula C20H18ClN5O3S B234122 2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide

2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide

Cat. No. B234122
M. Wt: 443.9 g/mol
InChI Key: HLSQZFNIQMIWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and survival, fungal and bacterial cell wall synthesis, and pollutant degradation. Physiologically, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungi and bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide in lab experiments is its potential as a broad-spectrum antimicrobial and herbicidal agent. However, limitations include its potential toxicity to non-target organisms and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide include investigating its potential as a therapeutic agent for various types of cancer, fungal and bacterial infections, and environmental pollutants. Additionally, further research is needed to determine its potential toxicity to non-target organisms and to develop more efficient and environmentally friendly synthesis methods.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide involves the reaction of 2-chlorophenol with 2-(2-bromoethoxy)acetamide in the presence of a base to yield 2-(2-chlorophenoxy)acetamide. The reaction of 2-(2-chlorophenoxy)acetamide with 5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyaniline in the presence of a coupling agent results in the formation of the final product.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide has been studied for its potential applications in various areas of scientific research. In medicine, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In agriculture, it has been researched for its potential use as a herbicide. In environmental science, it has been studied for its ability to degrade pollutants in soil and water.

properties

Product Name

2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide

Molecular Formula

C20H18ClN5O3S

Molecular Weight

443.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide

InChI

InChI=1S/C20H18ClN5O3S/c1-3-17-23-24-20-26(17)25-19(30-20)12-8-9-16(28-2)14(10-12)22-18(27)11-29-15-7-5-4-6-13(15)21/h4-10H,3,11H2,1-2H3,(H,22,27)

InChI Key

HLSQZFNIQMIWTE-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)COC4=CC=CC=C4Cl

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.